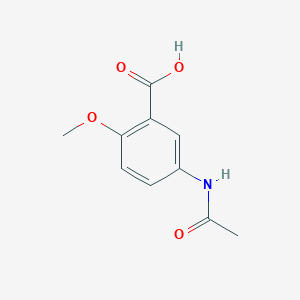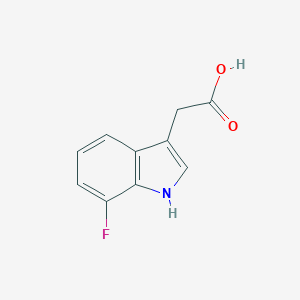![molecular formula C9H11N3 B068935 1-(imidazo[1,2-a]pyridin-2-yl)-N-méthylméthanamine CAS No. 193534-56-4](/img/structure/B68935.png)
1-(imidazo[1,2-a]pyridin-2-yl)-N-méthylméthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichlorobenzene (abrégé en PDCB ou para), est un solide incolore ayant une forte odeur. Sa structure moléculaire est constituée d'un cycle benzénique avec deux atomes de chlore remplaçant les atomes d'hydrogène à des positions opposées sur le cycle. Vous le reconnaissez peut-être pour son utilisation dans les boules antimites, où il sert d'alternative plus sûre au naphtalène en raison de sa faible inflammabilité .
Applications De Recherche Scientifique
Le 1,4-DCB trouve des applications dans:
Chimie: En tant que solvant et réactif.
Biologie: Utilisé dans les insecticides et comme fumigant.
Médecine: Utilisation limitée en raison de la toxicité.
Industrie: Précurseur du poly(sulfure de p-phénylène) (PPS) polymère.
5. Mécanisme d'Action
Cibles: Il affecte divers processus biologiques.
Voies: Les voies notables incluent la détoxification et le métabolisme.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in pharmaceutical chemistry .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines have been found to exhibit antifungal activity against candida spp, inhibiting the formation of yeast to mold as well as ergosterol formation . They have also demonstrated good AChE, BChE, and LOX inhibitory activities .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to inhibit the formation of ergosterol in yeast cells, a crucial component of fungal cell membranes . This suggests that the compound may interfere with the ergosterol biosynthesis pathway.
Pharmacokinetics
A study on a similar compound, probe ii, found that it exhibited minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml . The ADMET analysis suggested that Probe II could be moderately toxic to humans .
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . They have also demonstrated submicromolar inhibitory activity against various tumor cell lines .
Action Environment
It’s worth noting that the synthesis and functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies suggest that the compound’s synthesis and functionalization can be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown to reduce cell viability and induce apoptosis in HeLa cells via the p53/Bax-mediated activation of the mitochondrial pathway . It is possible that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown to have long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . This suggests that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may also have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization , suggesting that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may interact with various enzymes or cofactors in metabolic pathways.
Méthodes De Préparation
Voies de Synthèse: Le 1,4-DCB est synthétisé par chloration du benzène en utilisant le chlorure ferrique comme catalyseur.
Conditions de Réaction: La réaction se déroule généralement à des températures élevées.
Production Industrielle: Il est produit industriellement par ce procédé de chloration.
Analyse Des Réactions Chimiques
Le 1,4-DCB subit diverses réactions:
Halogénation: Une chloration ou bromation supplémentaire peut se produire.
Nitration: L'acide nitrique peut substituer l'un des atomes d'hydrogène.
Réduction: L'hydrogénation peut produire le 1,4-dichlorocyclohexane.
Substitution: Divers réactifs peuvent remplacer les atomes de chlore.
Produits Principaux: Ces réactions produisent des dérivés tels que le 1,4-dichloronitrobenzène et le 1,4-diaminobenzène.
Comparaison Avec Des Composés Similaires
Composés Similaires: Autres dichlorobenzènes (1,2-DCB, 1,3-DCB).
Unicité: Les propriétés spécifiques du 1,4-DCB le distinguent.
Propriétés
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMNTNNCIQWRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342627 |
Source


|
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193534-56-4 |
Source


|
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)


![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)



![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)






